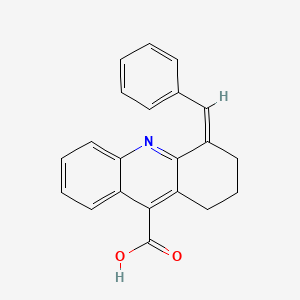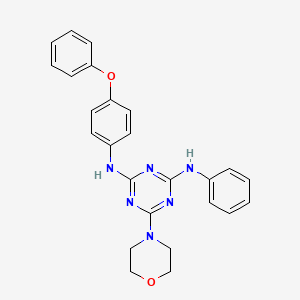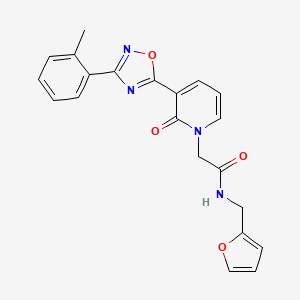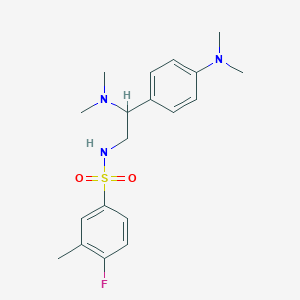![molecular formula C18H25N7O B2632451 4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2415631-93-3](/img/structure/B2632451.png)
4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound has been found to exhibit promising activity against a range of diseases, including cancer and infectious diseases. In
科学研究应用
4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has been found to exhibit promising activity against a range of diseases, including cancer, infectious diseases, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to exhibit activity against a range of infectious diseases, including HIV, hepatitis C, and tuberculosis. In addition, the compound has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in the growth and proliferation of cancer cells or the replication of infectious agents. The compound may also act by modulating the activity of specific receptors in the brain, leading to potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes or proteins that are involved in the growth and proliferation of cancer cells or the replication of infectious agents. It has also been found to modulate the activity of specific receptors in the brain, leading to potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine in lab experiments is its potential to exhibit activity against a range of diseases. This makes it a promising candidate for drug discovery research. However, one limitation of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for research on 4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine. One direction is to further investigate the mechanism of action of the compound, which may lead to the development of more effective treatments for a range of diseases. Another direction is to explore the potential applications of the compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, researchers may also explore ways to optimize the synthesis method of the compound to make it more accessible for drug discovery research.
合成方法
The synthesis of 4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex process that involves multiple steps. The compound is typically synthesized using a combination of organic synthesis techniques, including coupling reactions and cyclization reactions. The process involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
属性
IUPAC Name |
4-[6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-15(2)19-13-20-18(14)25-7-5-23(6-8-25)16-3-4-17(22-21-16)24-9-11-26-12-10-24/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICPQORXWRNFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2632369.png)
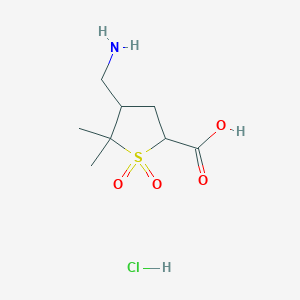
![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2632375.png)
![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)

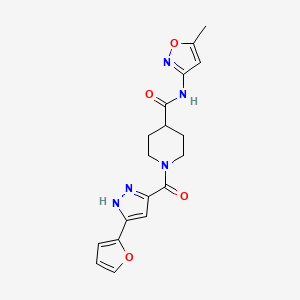
![(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2632383.png)
![3-amino-4,6-dimethyl-N-(4-pentoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2632384.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2632385.png)
